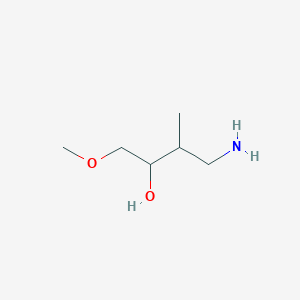
4-Amino-1-methoxy-3-methylbutan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-1-methoxy-3-methylbutan-2-ol is an organic compound with the molecular formula C6H15NO2 It is a derivative of butanol, featuring an amino group, a methoxy group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-methoxy-3-methylbutan-2-ol can be achieved through several methods. One common approach involves the reaction of 4-amino-2-methyl-2-butanol with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the methoxy group being introduced via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation and crystallization to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
4-Amino-1-methoxy-3-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
4-Amino-1-methoxy-3-methylbutan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which 4-Amino-1-methoxy-3-methylbutan-2-ol exerts its effects involves its interaction with specific molecular targets. The amino and methoxy groups allow the compound to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Amino-2-methyl-2-butanol: This compound is structurally similar but lacks the methoxy group.
2-Amino-3-methyl-1-butanol: Another similar compound with a different arrangement of functional groups.
Uniqueness
4-Amino-1-methoxy-3-methylbutan-2-ol is unique due to the presence of both an amino group and a methoxy group on the same carbon chain. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H15NO2 |
|---|---|
分子量 |
133.19 g/mol |
IUPAC名 |
4-amino-1-methoxy-3-methylbutan-2-ol |
InChI |
InChI=1S/C6H15NO2/c1-5(3-7)6(8)4-9-2/h5-6,8H,3-4,7H2,1-2H3 |
InChIキー |
JTYLHTKPAVCALY-UHFFFAOYSA-N |
正規SMILES |
CC(CN)C(COC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


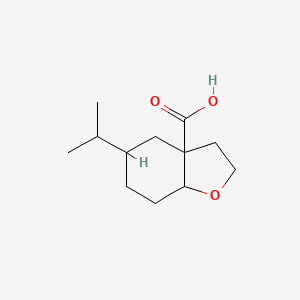
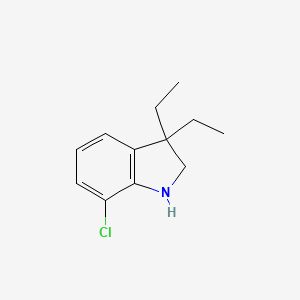

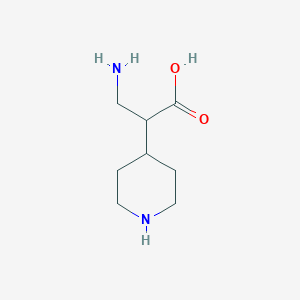
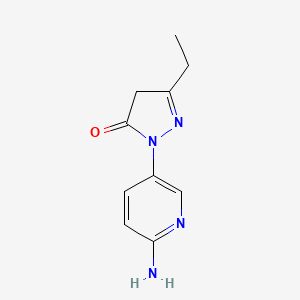
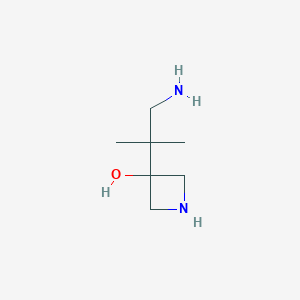
![[1-(Chloromethyl)cyclopropyl]cyclopentane](/img/structure/B13202345.png)


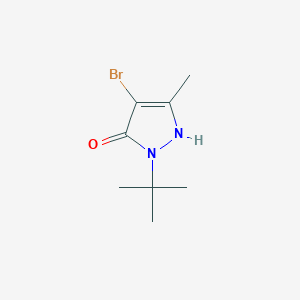

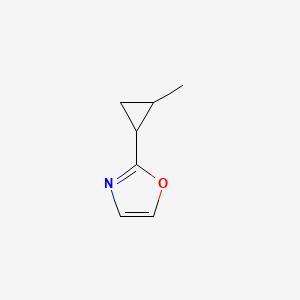
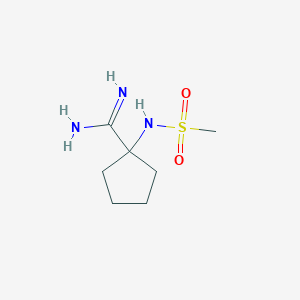
![3-[(3,4-Difluorophenyl)sulfanyl]butan-2-one](/img/structure/B13202382.png)
